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Compound of Interest

tert-Butyl 3-
Compound Name:
(hydroxymethyl)benzylcarbamate

Cat. No.: B153219

An In-depth Technical Guide to tert-Butyl 3-(hydroxymethyl)benzylcarbamate

Foreword: A Senior Application Scientist's
Perspective

In the landscape of modern drug discovery and fine chemical synthesis, the strategic use of
bifunctional building blocks is paramount. Molecules that offer orthogonal reactivity—allowing
for sequential, controlled modifications—are the linchpins of efficient molecular construction.
tert-Butyl 3-(hydroxymethyl)benzylcarbamate is a prime exemplar of such a scaffold. Its
structure, featuring a stable, acid-labile carbamate (Boc group) and a versatile primary alcohol,
presents a powerful tool for the synthetic chemist.

This guide is structured to provide not just a repository of data, but a cohesive understanding of
this molecule's character. We will move from its fundamental physicochemical properties to its
spectral signature, through its synthesis and reactivity, and finally to its practical applications.
The causality behind its behavior—why the Boc group is a preferred amine protection strategy,
how the electronic nature of the meta-substituted ring influences reactivity, and why this
specific arrangement of functional groups is advantageous—will be a central theme. This
document is intended for the practicing researcher, offering both a robust data reference and a
strategic guide to leveraging this valuable synthetic intermediate.

Core Identity and Structural Framework
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tert-Butyl 3-(hydroxymethyl)benzylcarbamate is a monosubstituted benzene derivative
where a Boc-protected aminomethyl group and a hydroxymethyl group are positioned ina 1,3
(meta) relationship on the aromatic ring.

IUPAC Name: tert-butyl N-[3-(hydroxymethyl)phenyllmethylcarbamate[1]

Synonyms: 3-(Boc-amino)benzyl alcohol, N-Boc-3-aminobenzyl alcohol, tert-Butyl (3-
(hydroxymethyl)phenyl)carbamate[1]

CAS Number: 226070-69-5[2], 118684-31-4[1]

Molecular Formula: C13H19NOs[2]

Molecular Weight: 237.30 g/mol [2]

Structural Representation:

Caption: 2D structure of tert-Butyl 3-(hydroxymethyl)benzylcarbamate.

Physicochemical Properties

The physical properties of the molecule are dictated by the interplay between the bulky,
nonpolar tert-butyl group and the polar alcohol and carbamate functionalities, which allow for
hydrogen bonding. This duality influences its solubility and crystalline nature. While specific
experimental data for the 3-isomer is sparse, properties can be reliably predicted or inferred
from closely related analogs.
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Property Value | Description Source | Rationale
) ) ) Typical for carbamates of this
Appearance White to off-white solid ]
molecular weight.
[3] The meta-isomer is
] ] ] expected to have a similar,
Melting Point 98 °C (for the 4-isomer) ] ) )
though not identical, melting
point.
] [3] High boiling point is due to
N ) 397.2 £ 30.0 °C (Predicted for ]
Boiling Point ] hydrogen bonding and
4-isomer) ]
molecular weight.
) [4] The large organic structure
Soluble in methanaol, T - ]
B ) limits water solubility, while
Solubility chloroform, dichloromethane. _ _ o
] ) polarity allows dissolution in
Slightly soluble in water. ]
polar organic solvents.
) ~1.106 g/cm?3 (Predicted for 4-
Density ) [3]
isomer)
[3] Refers to the acidity of the
K ~12.19 (Predicted for 4- N-H proton, which is generally
pKa

isomer)

not acidic. The alcohol proton

is weakly acidic.

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The

expected spectral data are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is the most direct method for structural confirmation.

o ~1.45 ppm (singlet, 9H): Corresponds to the nine equivalent protons of the tert-butyl

group.[5]
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o ~4.30 ppm (doublet, 2H): The benzylic methylene protons (Ar-CH2-NH), coupled to the N-
H proton.

o ~4.60 ppm (singlet, 2H): The benzylic methylene protons of the hydroxymethyl group (Ar-
CH2-OH).

o ~5.0 ppm (broad singlet, 1H): The carbamate N-H proton.[5]
o ~7.20-7.40 ppm (multiplet, 4H): The four protons on the aromatic ring.

o Abroad singlet for the alcohol (-OH) proton, which is often exchangeable and may vary in
chemical shift.

e 13C NMR:
o ~28.4 ppm: The three equivalent methyl carbons of the tert-butyl group.[5]
o ~44.5 ppm: The benzylic carbon attached to the nitrogen (Ar-CHz2-NH).[5]
o ~64.0 ppm: The benzylic carbon of the hydroxymethyl group (Ar-CH2-OH).
o ~79.5 ppm: The quaternary carbon of the tert-butyl group.[5]
o ~125-129 ppm: Aromatic carbons (CH).
o ~138-140 ppm: Aromatic quaternary carbons (C-C).

o ~156.0 ppm: The carbonyl carbon of the carbamate group.[5]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic
vibrational frequencies.
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Wavenumber (cm~?) Vibration Functional Group
3300-3400 (broad) O-H stretch Alcohol

~3350 (sharp) N-H stretch Carbamate

2850-3000 C-H stretch Aliphatic (tert-butyl, methylene)
~1690 C=0 stretch Carbamate carbonyl[6]

~1520 N-H bend Carbamate

| ~1050 | C-O stretch | Primary Alcohol[6] |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural
information through fragmentation patterns.

e Method: Electrospray lonization (ESI) is a suitable method.[7]
o Expected Molecular lons:

o [M+H]*: m/z = 238.14

o [M+Na]*: m/z = 260.13

o Key Fragmentation: A characteristic loss of the tert-butyl group (56 Da) or isobutylene (56
Da) from the molecular ion is a hallmark of Boc-protected compounds.

Synthesis and Chemical Reactivity
Synthesis: A Self-Validating Protocol

The most direct and common synthesis of tert-Butyl 3-(hydroxymethyl)benzylcarbamate is
the selective N-protection of 3-(aminomethyl)benzyl alcohol using di-tert-butyl dicarbonate
(Boc20). The inherent nucleophilicity difference between the primary amine and the primary
alcohol is the cornerstone of this selectivity; the amine is significantly more nucleophilic and will

react preferentially.[8]
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Experimental Protocol: Boc Protection of 3-(aminomethyl)benzyl alcohol

o Dissolution: Dissolve 1.0 equivalent of 3-(aminomethyl)benzyl alcohol in a suitable solvent
system such as a 1:1 mixture of tetrahydrofuran (THF) and water. The use of an alcoholic
solvent like methanol can also accelerate the reaction.[9]

» Base Addition: Add 1.5 to 2.0 equivalents of a mild inorganic base, such as sodium
bicarbonate (NaHCO:s). The base acts as a scavenger for the acidic byproducts, driving the
reaction to completion without being strong enough to deprotonate the alcohol.

o Reagent Addition: Cool the stirred solution to 0 °C in an ice bath. Add a solution of 1.1
equivalents of di-tert-butyl dicarbonate (Bocz20) in THF dropwise over 30 minutes. The
controlled, low-temperature addition is crucial to manage the exotherm and prevent side
reactions.

e Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Progress
can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

o Workup: Remove the organic solvent (THF) under reduced pressure. Add water to the
remaining aqueous slurry and extract the product with an organic solvent like ethyl acetate
(3x). The choice of ethyl acetate facilitates separation from the inorganic salts.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate in vacuo. The crude product can be purified by column
chromatography on silica gel or by recrystallization from a hexane/ethyl acetate mixture to
yield the title compound as a white solid.

. Boc20, NaHCOs
@-(ammomethyl)benzyl alcohoH THF/H20, 0°C to RT )—»( )

Click to download full resolution via product page

Caption: Synthesis of the target compound via Boc protection.

Chemical Reactivity: A Bifunctional Scaffold

The utility of this molecule stems from the orthogonal reactivity of its two functional groups.
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» Amine Deprotection: The Boc group is stable to most nucleophilic and basic conditions but is
readily cleaved under acidic conditions. Treatment with strong acids like trifluoroacetic acid
(TFA) in dichloromethane (DCM) or hydrochloric acid (HCI) in an organic solvent (e.qg.,
dioxane, methanol) at room temperature efficiently regenerates the primary amine. This is a
cornerstone of its use in multi-step synthesis.[10]

 Alcohol Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid
while the Boc group remains intact.

o To Aldehyde: Mild conditions such as Dess-Martin periodinane (DMP) or pyridinium
chlorochromate (PCC) in DCM will yield the corresponding aldehyde.

o To Carboxylic Acid: Stronger oxidizing agents like Jones reagent (CrOs/H2S0a) or
potassium permanganate (KMnOa4) will produce the carboxylic acid, although the acidic
conditions of the Jones reagent may risk premature deprotection of the Boc group.

e Reactions at the Hydroxyl Group: The alcohol can undergo standard transformations like
esterification (with an acyl chloride or carboxylic acid under coupling conditions) or
etherification (e.g., Williamson ether synthesis with an alkyl halide and a base like NaH)
without affecting the Boc-protected amine.

PCC or DMP )
A /

tert-Butyl 3-(hydroxymethyl)benzylcarbamate

Deprotection OxidatioNaiZation

3-(aminomethyl)benzyl alcohol tert-Butyl 3-formylbenzylcarbamate Ester Derivative
(Amine Deprotection) (Oxidation to Aldehyde) (Esterification)

Click to download full resolution via product page

Caption: Key reactions of tert-Butyl 3-(hydroxymethyl)benzylcarbamate.
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Applications in Research and Development

The primary application of tert-Butyl 3-(hydroxymethyl)benzylcarbamate is as a versatile
intermediate in organic synthesis and medicinal chemistry.[11]

o Pharmaceutical Intermediates: It serves as a key building block for the synthesis of more
complex active pharmaceutical ingredients (APIs). The ability to first modify the alcohol (e.g.,
build a side chain via etherification) and then deprotect the amine for subsequent coupling
(e.g., amide bond formation) is a common synthetic strategy. For instance, it can be used in
the synthesis of kinase inhibitors or other targeted therapies where a substituted
benzylamine core is required. A related compound is used as an intermediate for the drug
lacosamide.[12]

e Linker Chemistry: In fields like proteomics and materials science, this molecule can act as a
heterobifunctional linker. The alcohol can be used to attach the molecule to a solid support or
surface, while the protected amine, once deprotected, is available for conjugation to a
peptide, protein, or other biomolecule.

o Fragment-Based Drug Discovery: As a "fragment,” it represents a specific pharmacophore (a
substituted benzylamine) that can be elaborated upon to build lead compounds with
improved binding affinity and selectivity for a biological target.

Safety and Handling

Proper handling of any chemical reagent is critical. While a specific, comprehensive safety data
sheet (SDS) for the 3-isomer should always be consulted, the following guidance is based on
data for closely related compounds and general chemical safety principles.

o Hazard |dentification:

o GHS Classification: Likely classified as "Harmful if swallowed" (Acute Toxicity, Oral,
Category 4), similar to its para-isomer.[13][14] It may also cause skin and serious eye
irritation.[15]

o Pictograms: Warning pictogram (exclamation mark) is expected.

» Handling and Personal Protective Equipment (PPE):
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[e]

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume
hood.[14]

[e]

Eye Protection: Wear chemical safety goggles or a face shield.

o

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[16]

[¢]

Skin and Body Protection: Wear a laboratory coat. Avoid breathing dust or vapors.[14]

e Storage:

o Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] Keep away
from strong oxidizing agents and strong acids.

o First Aid Measures:

o If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control
center.[14]

o If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated
clothing.

o If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing. Seek medical attention if irritation persists.

Refe rences
PubChem. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate.

e Yang, J. W,, Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-
OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic
Syntheses. [Link]

e Pingyao Technology.

e Supporting Information.

e Carl ROTH.

o PubChem. tert-Butyl Benzylcarbamate.

e PubChem. tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate.

e Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

e PubChem. tert-Butyl hydroxy(methyl)carbamate.

e ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://file.medchemexpress.com/batch_PDF/HY-W056109/tert-Butyl-N-3-hydroxymethyl-cyclobutyl-carbamate-SDS-MedChemExpress.pdf
https://www.fishersci.co.uk/store/msds?partNumber=10454643&productDescription%3D1GR+tert-Butyl+carbamate%2C+98%25&countryCode=GB&language=en
https://file.medchemexpress.com/batch_PDF/HY-W056109/tert-Butyl-N-3-hydroxymethyl-cyclobutyl-carbamate-SDS-MedChemExpress.pdf
https://www.fishersci.co.uk/store/msds?partNumber=10454643&productDescription%3D1GR+tert-Butyl+carbamate%2C+98%25&countryCode=GB&language=en
https://file.medchemexpress.com/batch_PDF/HY-W056109/tert-Butyl-N-3-hydroxymethyl-cyclobutyl-carbamate-SDS-MedChemExpress.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e The Royal Society of Chemistry.

» National Institute of Standards and Technology.

» Fisher Scientific. Amine Protection / Deprotection. [Link]

e ResearchGate. FT-IR spectrum of tert-butyl.... [Link]

e Autech Industry Co.,Limited. tert-butyl (3-(hydroxymethyl)benzyl)(methyl)

e Google Patents.

» ResearchGate. How can we protect an amino group leaving an alcohol group free?. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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